molecular formula C12H10N2O B3345311 Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl- CAS No. 103518-53-2

Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl-

Cat. No.: B3345311
CAS No.: 103518-53-2
M. Wt: 198.22 g/mol
InChI Key: FPOGOSXDTNBXOU-UHFFFAOYSA-N
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Description

Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl- is a heterocyclic compound that belongs to the class of fused pyrimidine and isoindole structures. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl- typically involves the condensation of 1,3-dialdehydes with 3-aminoindazoles. The reaction is carried out under controlled conditions, often using solvents like dimethylformamide and catalysts such as anhydrous potassium carbonate . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl- may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimido[2,1-a]isoindol-2(6H)-one derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of fully saturated analogs.

Scientific Research Applications

Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-6H-pyrimido[2,1-a]isoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-6-11(15)13-12-10-5-3-2-4-9(10)7-14(8)12/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOGOSXDTNBXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2N1CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542643
Record name 4-Methylpyrimido[2,1-a]isoindol-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103518-53-2
Record name 4-Methylpyrimido[2,1-a]isoindol-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl-
Reactant of Route 2
Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl-
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Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl-
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Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl-
Reactant of Route 5
Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl-
Reactant of Route 6
Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl-

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